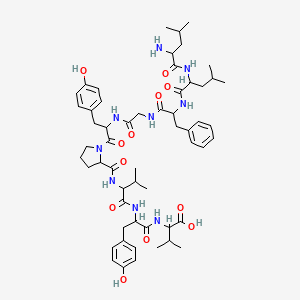

H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

Description

Overview of Decapeptide Research within Contemporary Peptide Science

Decapeptides, which are peptides consisting of ten amino acids, represent a significant area of interest in modern biochemistry and pharmacology. drugtodayonline.comeureporter.co Their size offers a balance between the specificity of larger proteins and the synthetic accessibility of smaller molecules. Researchers are actively exploring decapeptides for a wide range of applications, including their potential as antimicrobial agents, signaling molecules, and therapeutics in fields like oncology and dermatology. drugtodayonline.comnih.govnih.gov

A key focus in contemporary peptide science is the rational design of novel peptides with specific functions. nih.gov Scientists often modify existing peptide templates or design new sequences de novo to enhance biological activity, improve stability, and increase selectivity for specific cellular targets. nih.govnih.gov The development of combinatorial libraries, which contain a vast number of different peptide sequences, has been instrumental in identifying novel peptides with desired properties, such as antifungal activity. nih.gov

Furthermore, significant research efforts are directed towards overcoming the challenges of peptide drug delivery, particularly oral bioavailability. nih.gov Many peptides exhibit poor membrane permeability and are susceptible to degradation. nih.gov The design of cyclic decapeptides and scaffolds that adopt stable conformations, such as β-hairpins, is a promising strategy to improve these pharmacokinetic properties, making them more viable as therapeutic agents. nih.govacs.org

Rationale for Academic Investigation of H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

The specific amino acid sequence of this compound provides a strong rationale for its academic investigation. The peptide is dominated by hydrophobic and aromatic amino acids (Leucine, Phenylalanine, Valine, Tyrosine), which suggests a high likelihood of interaction with cellular membranes. This characteristic is a common feature of antimicrobial peptides (AMPs) that act by disrupting microbial membranes. eureporter.conih.gov The investigation into whether this peptide possesses such antimicrobial properties would be a logical starting point.

The presence of a Proline residue is also structurally significant. Proline is known to introduce kinks or turns in a peptide backbone, potentially inducing a specific three-dimensional conformation. This fixed conformation could be crucial for binding to a specific biological target, such as a receptor or enzyme. nih.gov Understanding the structure that Proline imparts on this decapeptide is essential for elucidating its potential function.

Given the peptide's hydrophobicity and defined structural elements, it could also serve as a valuable scaffold in drug design. Its backbone could be used as a template for creating a library of related peptides with modified side chains to screen for various biological activities, from antitumor to signaling modulation. nih.gov

Scope and Objectives for Scholarly Inquiry into this compound

A structured scholarly inquiry into this compound would encompass several key objectives:

Assessment of Biological Activity: A primary objective would be to screen the peptide for a range of biological activities. This would include:

Antimicrobial Assays: Testing its efficacy against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial peptide. nih.govnih.gov

Cytotoxicity Assays: Evaluating its effect on various cancer cell lines to explore any potential antineoplastic properties. nih.gov

Receptor Binding Studies: Investigating its ability to bind to known cell surface receptors, particularly those involved in key signaling pathways. eureporter.co

Structure-Activity Relationship (SAR) Studies: Based on the initial findings, a series of peptide analogues would be synthesized. By systematically substituting individual amino acids, researchers could probe the contribution of each residue to the observed biological activity and structural integrity. This would provide valuable insights into the peptide's mechanism of action. nih.gov

Membrane Interaction Studies: Given its hydrophobic nature, a key objective would be to study its interaction with model lipid membranes. Techniques like dye leakage assays from vesicles could clarify whether it acts by perturbing membrane integrity, a mechanism common to many bioactive peptides. nih.gov

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val |

| Molecular Formula | C63H91N11O12 |

| Molecular Weight | 1206.48 g/mol |

| Theoretical Isoelectric Point (pI) | 5.64 |

| Grand Average of Hydropathicity (GRAVY) | 1.390 |

Note: These properties are computationally predicted based on the amino acid sequence.

Table 2: Amino Acid Composition and Characteristics

| Amino Acid | 3-Letter Code | 1-Letter Code | Type | Key Characteristics |

| Leucine (B10760876) | Leu | L | Nonpolar, Aliphatic | Hydrophobic, common in protein interiors |

| Phenylalanine | Phe | F | Aromatic, Nonpolar | Hydrophobic, bulky side chain |

| Glycine (B1666218) | Gly | G | Nonpolar, Aliphatic | Smallest amino acid, provides flexibility |

| Tyrosine | Tyr | Y | Aromatic, Polar | Hydrophobic but with a polar hydroxyl group |

| Proline | Pro | P | Nonpolar | Cyclic structure, induces turns in peptides |

| Valine | Val | V | Nonpolar, Aliphatic | Hydrophobic, branched-chain amino acid |

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N9O12/c1-31(2)25-40(57)49(69)60-41(26-32(3)4)51(71)61-42(27-35-13-10-9-11-14-35)50(70)58-30-46(68)59-44(29-37-18-22-39(67)23-19-37)55(75)65-24-12-15-45(65)53(73)63-47(33(5)6)54(74)62-43(28-36-16-20-38(66)21-17-36)52(72)64-48(34(7)8)56(76)77/h9-11,13-14,16-23,31-34,40-45,47-48,66-67H,12,15,24-30,57H2,1-8H3,(H,58,70)(H,59,68)(H,60,69)(H,61,71)(H,62,74)(H,63,73)(H,64,72)(H,76,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTXAHWFQUYLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1070.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivations of H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the production of this compound, offering a streamlined and efficient method for assembling the peptide chain. This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids.

Application of Fmoc-Strategy in this compound Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely employed method in SPPS for the synthesis of peptides like this compound. vaia.com This approach utilizes the base-labile Fmoc group to protect the α-amino group of the incoming amino acid. The synthesis cycle involves the following key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a secondary amine, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). vaia.com This step is crucial as it liberates the N-terminal amine for the subsequent coupling reaction. vaia.com

Activation and Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using a coupling reagent. This activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the entire peptide sequence is assembled. The use of the Fmoc protecting group is advantageous because its removal under mild basic conditions does not cleave the acid-labile linkers connecting the peptide to the resin, thus preserving the integrity of the growing chain. vaia.com

Optimization of Coupling Reagents and Reaction Conditions for this compound Production

The choice of coupling reagent and the optimization of reaction conditions are critical for achieving high yields and purity in the synthesis of this compound. A variety of coupling reagents are available, each with its own set of advantages.

Common Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.combachem.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) to minimize the risk of racemization, a significant side reaction that can occur during peptide synthesis. bachem.com

Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and widely used. peptide.comsigmaaldrich.comwpmucdn.com HATU, in particular, is known for its rapid reaction times and reduced epimerization, especially when paired with its corresponding additive, HOAt. peptide.comsigmaaldrich.com Newer reagents like COMU, which incorporates the less explosive Oxyma Pure leaving group, offer a safer alternative with comparable or even superior efficiency to HATU in some cases. bachem.com

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Class | Key Features | Additives Often Used |

| DCC | Carbodiimide | Inexpensive, widely used. peptide.combachem.com | HOBt, HOSu bachem.com |

| HBTU | Aminium/Uronium | Efficient, fast reactions. peptide.comsigmaaldrich.com | HOBt peptide.com |

| HATU | Aminium/Uronium | Very fast, low racemization. peptide.comsigmaaldrich.com | HOAt sigmaaldrich.com |

| PyBOP | Phosphonium | Good for difficult couplings, less guanidinylation side reactions than uronium salts. bachem.comsigmaaldrich.com | |

| COMU | Aminium/Uronium | High efficiency, safer (non-explosive leaving group). bachem.com |

Optimizing reaction conditions involves factors such as the choice of solvent (commonly DMF), reaction temperature, and the stoichiometry of the reagents. For instance, microwave-assisted SPPS can significantly accelerate the coupling and deprotection steps, leading to shorter synthesis times. acs.org

Alternative Synthetic Routes and Methodological Innovations for this compound

While SPPS is the dominant method, research into alternative synthetic routes continues. Solution-phase peptide synthesis (SolPPS), though more labor-intensive, can be advantageous for large-scale production. Innovations in this area include the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient peptide bond formation in solution with minimal epimerization. researchgate.net

Another area of innovation is the development of greener synthetic methods. This includes exploring the use of more environmentally friendly solvents to replace traditional ones like dichloromethane (B109758) in steps such as resin cleavage. researchgate.net

Advanced Chemical Modifications and Analog Generation of this compound

To explore the structure-activity relationship and enhance the properties of this compound, various chemical modifications can be introduced to create analogs.

Incorporation of D-Amino Acids and Non-Proteinogenic Residues into this compound Analogs

A key strategy to improve the stability of peptides against enzymatic degradation is the incorporation of D-amino acids. nih.gov Since proteases are stereospecific for L-amino acids, substituting one or more residues with their D-enantiomers can significantly increase the peptide's half-life. nih.gov However, a simple L- to D-amino acid swap can alter the peptide's conformation and potentially abolish its biological activity. nih.gov Therefore, careful consideration of the position and type of D-amino acid substitution is crucial.

Beyond D-amino acids, the incorporation of non-proteinogenic residues (amino acids not found in the standard genetic code) offers a vast chemical space for analog design. This can include residues with modified side chains or backbones, leading to peptides with novel structural and functional properties.

Cyclization Strategies and Peptide Bond Isosteres in this compound Analog Design

Cyclization is another powerful tool for constraining the conformation of a peptide, which can lead to increased receptor affinity and stability. For this compound, this could involve forming a cyclic peptide through a head-to-tail, side-chain-to-side-chain, or side-chain-to-main-chain linkage. Reagents like PyAOP are particularly effective for cyclization reactions. peptide.com

Peptide bond isosteres are chemical moieties that mimic the geometry of the peptide bond but possess different electronic and steric properties. nih.gov Replacing a standard amide bond with an isostere can confer resistance to proteolysis and modulate the conformational preferences of the peptide. nih.gov

Table 2: Examples of Peptide Bond Isosteres

| Isostere | Key Feature | Impact on Peptide Properties |

| Thioamide | Replaces the carbonyl oxygen with sulfur. | Can alter hydrogen bonding and electronic properties. nih.gov |

| Ester | Replaces the amide nitrogen with oxygen. | Removes hydrogen bond donor capability, impacting folding. nih.gov |

| Alkene | Replaces the amide bond with a C=C double bond. | Introduces rigidity and removes hydrogen bonding capacity. nih.gov |

| Fluoroalkene | An alkene with one or more fluorine atoms. | Can influence conformation and electronic properties. nih.gov |

The synthesis of analogs incorporating trifluoromethyl-containing peptide bond surrogates has been successfully achieved using SPPS, demonstrating the feasibility of incorporating such modifications into longer peptide chains. acs.org These advanced strategies provide a rich toolkit for the rational design of this compound analogs with tailored properties.

Site-Specific Derivatization and Functionalization of this compound for Research Applications

The nonapeptide this compound possesses several reactive sites amenable to site-specific chemical modification, enabling its use as a versatile tool in biochemical and biomedical research. The primary targets for selective derivatization within this peptide sequence are the phenolic hydroxyl groups of the two tyrosine (Tyr) residues, the N-terminal amino group of leucine (B10760876) (Leu), and the C-terminal carboxyl group of valine (Val). Functionalization at these sites allows for the introduction of various probes, labels, and other moieties to study peptide-protein interactions, cellular uptake, and conformational dynamics.

Selective modification of tyrosine residues has become a significant area of research, providing a robust alternative to more traditional modifications targeting lysine (B10760008) or cysteine. researchgate.net The electron-rich phenol (B47542) side chain of tyrosine is susceptible to a range of chemical and enzymatic reactions that can be performed under physiological conditions, making it an ideal target for bioconjugation. rsc.orgjst.go.jp

A variety of advanced methodologies have been developed for the selective functionalization of tyrosine residues. These methods can be broadly categorized into chemical and enzymatic approaches. jst.go.jp Chemical methods often exploit the reactivity of the phenol ring, including Mannich-type reactions, O-alkylation, and reactions with diazonium reagents or hypervalent iodine reagents. researchgate.netepfl.ch Enzymatic methods, utilizing enzymes like horseradish peroxidase (HRP) or laccase, can generate tyrosyl radicals that facilitate specific couplings. jst.go.jpnih.gov These techniques allow for the attachment of functional groups such as fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or cross-linking agents to identify binding partners.

For the peptide this compound, the presence of two tyrosine residues at positions 5 and 8 offers the potential for mono- or di-functionalization, which could be used to create specific structural probes or bivalent binding ligands. The choice of derivatization strategy depends on the desired research application, the required reaction conditions, and the need to preserve the peptide's native biological activity.

Research Applications of Derivatized Peptides

The table below outlines potential research applications that are made possible by the site-specific functionalization of the this compound peptide. These modifications convert the peptide into a sophisticated molecular probe for a wide array of experimental paradigms.

| Functional Moiety | Site of Derivatization | Purpose of Functionalization | Potential Research Application |

|---|---|---|---|

| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Tyrosine (Tyr) or N-terminus (Leu) | To enable visualization and tracking of the peptide. | Studying peptide localization in cells via fluorescence microscopy; analyzing binding to receptors using fluorescence polarization. |

| Biotin | Tyrosine (Tyr) or N-terminus (Leu) | To facilitate affinity-based purification and detection. | Identifying and isolating peptide-binding proteins from cell lysates (pull-down assays); quantifying peptide-receptor interactions via streptavidin-based assays (ELISA). |

| Photo-cross-linker (e.g., Benzophenone, Diazirine) | Tyrosine (Tyr) | To covalently trap and identify interacting biomolecules upon UV irradiation. | Mapping the binding site of the peptide on its target receptor; identifying unknown cellular interaction partners. |

| Polyethylene Glycol (PEG) | N-terminus (Leu) or Tyrosine (Tyr) | To improve solubility, stability, and pharmacokinetic properties. | Enhancing the in vivo half-life of the peptide for therapeutic or diagnostic studies; reducing immunogenicity. |

| Radioisotope (e.g., ¹²⁵I) | Tyrosine (Tyr) | To enable highly sensitive detection and quantification. | Conducting radioligand binding assays to determine receptor affinity (Kd) and density (Bmax); in vivo imaging using techniques like SPECT. nih.gov |

Methodologies for Tyrosine-Specific Functionalization

A range of chemical reagents and catalytic systems have been refined for high-yield, site-specific modification of tyrosine residues within peptides and proteins. These methods are highly relevant for the derivatization of this compound.

| Reagent/Method | Reaction Type | Resulting Modification | Key Features and Findings |

|---|---|---|---|

| Hypervalent Iodine Reagents (e.g., Ethynylbenziodoxolones - EBX) | Addition to Alkyne | Stable vinylbenziodoxolone (VBX) bioconjugates. researchgate.net | Reaction proceeds under physiological conditions; highly selective for tyrosine over other nucleophilic amino acids. researchgate.netepfl.ch |

| 1,2,4-Triazoline-3,5-diones (TADs) | Electrophilic Aromatic Substitution | Stable C-N linked cyclic or conjugated peptides. researchgate.net | Chemoselectively reacts with the phenolic side chain of tyrosine, enabling applications like peptide cyclization. researchgate.net |

| Horseradish Peroxidase (HRP) / Laccase with H₂O₂ | Enzymatic Radical Generation | Dityrosine cross-links or coupling with other molecules (e.g., tyramide derivatives). jst.go.jp | Offers high spatial and substrate specificity; reactions can be performed at low concentrations of peroxide with HRP. jst.go.jpnih.gov |

| Palladium (Pd) Catalysis | Ortho-olefination | Ortho-alkenylated tyrosine residue. nih.gov | Requires protection of the hydroxyl group and other nucleophilic side chains; well-suited for solid-phase peptide synthesis but may have reduced yields for longer peptides. nih.gov |

| Diazonium Salts | Azo Coupling | Azo-linked functional group. jst.go.jp | A classic method for tyrosine modification, though may have side reactions with other residues like lysine or histidine. |

Conformational Analysis and Structural Dynamics of H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh

Nuclear Magnetic Resonance (NMR) Studies for H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides in solution. For the this compound peptide, NMR studies have been instrumental in mapping its interactions within the HLA-A2 binding groove and with the T-cell receptor (TCR).

Two-dimensional (2D) NMR experiments, such as TROSY and NOESY, have been used to assign resonances of the Tax9 peptide when complexed with a minimalistic, soluble form of HLA-A2. These studies have confirmed that the solution conformation of the peptide within the binding groove is consistent with crystal structures. Furthermore, chemical shift perturbation (CSP) analysis, where changes in the NMR spectrum are monitored upon binding to a partner molecule like a TCR, has revealed the specific residues of the Tax9 peptide that are involved in the interaction. For instance, upon binding of the A6 TCR, significant chemical shift changes are observed for residues in the central region of the peptide, highlighting their importance in TCR recognition.

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Complexes

X-ray crystallography provides an atomic-resolution view of the three-dimensional structure of molecules in their solid state. The crystal structure of the this compound peptide in complex with HLA-A2 has been solved (PDB ID: 1HHK), offering detailed insights into its bound conformation.

In the complex, the Tax9 peptide adopts an extended, kinked conformation that fits snugly into the peptide-binding groove of the HLA-A2 molecule. The peptide backbone follows a general β-strand conformation. Key features of the bound structure include:

Anchor Residues: The side chains of Leucine (B10760876) at position 2 (P2) and Valine at position 9 (P9) are buried in specific pockets (B and F pockets, respectively) of the HLA-A2 groove, anchoring the peptide.

Central Bulge: The central region of the peptide, particularly around Phenylalanine at P3, Glycine (B1666218) at P4, and Tyrosine at P5, is more exposed and bulges out from the groove, making it accessible for TCR recognition.

Intramolecular Interactions: The peptide is stabilized by a network of hydrogen bonds between its backbone atoms and residues of the HLA-A2 molecule.

Crystallographic Data for the Tax9/HLA-A2 Complex:

| Parameter | Value |

|---|---|

| PDB ID | 1HHK |

| Resolution | 2.50 Å |

| Conformation | Extended, kinked β-strand like |

| P2 Anchor | Leucine |

Molecular Dynamics Simulations and Computational Approaches to the Conformational Landscape of this compound

Molecular dynamics (MD) simulations and other computational methods complement experimental techniques by providing a dynamic view of the conformational landscape of peptides. MD simulations of the Tax9/HLA-A2 complex have been used to investigate the flexibility of the peptide and the surrounding HLA-A2 binding groove. pnas.org These simulations have shown that while the anchor residues remain relatively fixed, the central, exposed portion of the peptide exhibits greater conformational flexibility. This dynamic nature is thought to be important for the peptide's ability to be recognized by different TCRs.

Computational modeling has also been employed to predict the structure of Tax9 and its variants when bound to HLA-A2, with results showing good agreement with crystallographic data. These computational approaches are valuable for understanding how modifications to the peptide sequence might affect its binding and conformation.

Influence of Specific Amino Acid Residues and Sequence Context on this compound Secondary and Tertiary Structures

The specific amino acid sequence of this compound is critical in determining its conformation and interaction with HLA-A2. The presence of hydrophobic residues like Leucine, Phenylalanine, and Valine contributes to its strong binding within the largely hydrophobic HLA-A2 groove.

Role of Proline and Glycine Residues in this compound Conformational Flexibility and Turn Structures

The presence of glycine at position 4 (Gly4) and proline at position 6 (Pro6) within the this compound peptide chain imparts significant conformational characteristics that are essential for its binding to the MHC molecule. rcsb.orgtheses.fr

Proline's Conformational Rigidity: Proline is unique among the standard amino acids due to its cyclic side chain, which is bonded to both the alpha-carbon and the backbone nitrogen atom. khanacademy.orgyoutube.com This structure severely restricts the rotation around the N-Cα bond (phi, φ angle), lending a high degree of rigidity to the peptide backbone at this position. khanacademy.orgreddit.com In the context of the Tax peptide bound to HLA-A2, the Pro6 residue adopts a conformation that introduces a significant kink or turn in the peptide backbone. youtube.com This is a common feature of proline residues in peptide and protein structures, where they often act as "helix breakers" and are frequently found in beta-turns. khanacademy.orgyoutube.com The rigid nature of proline helps to correctly position the flanking residues (Tyr5 and Val7) for optimal interaction within the binding groove of the HLA-A2 molecule.

Glycine's Conformational Flexibility: In contrast to the rigidity of proline, glycine provides a point of high flexibility in the peptide chain. reddit.comyoutube.com Lacking a bulky side chain (its side chain is a single hydrogen atom), glycine can adopt a much wider range of phi (φ) and psi (ψ) dihedral angles than any other amino acid. youtube.com In the this compound peptide, Gly4's flexibility allows the peptide backbone to make a necessary turn, facilitating the proper anchoring of the N- and C-terminal residues into the binding pockets of the MHC molecule. rcsb.org This flexibility is crucial for the peptide to adopt the bulged conformation observed in the crystal structure, where the central portion of the peptide arches away from the floor of the MHC binding groove. rcsb.org

The combination of glycine's flexibility and proline's rigidity creates a distinct turn structure within the peptide, which is a critical feature for its recognition by T-cell receptors (TCRs). rcsb.org While the peptide termini are securely anchored, the central region, shaped by Gly4 and Pro6, is presented for immune surveillance. rcsb.org

| Residue | Position | Phi (φ) Angle (degrees) | Psi (ψ) Angle (degrees) | Conformational Role |

|---|---|---|---|---|

| Glycine | 4 | ~80° to 100° | ~ -70° to -90° | Facilitates a backbone turn, providing flexibility. |

| Proline | 6 | ~ -60° to -75° | ~150° to 170° | Induces a rigid kink in the backbone. |

Impact of Aromatic and Hydrophobic Residues on this compound Structural Stability and Interactions

The stability of the this compound peptide's conformation, both independently and when bound to the MHC molecule, is significantly influenced by its numerous aromatic and hydrophobic residues. These include Leucine (Leu1, Leu2), Phenylalanine (Phe3), Tyrosine (Tyr5, Tyr8), and Valine (Val7, Val9). nih.gov

Hydrophobic Core and Anchoring: The peptide features a high content of hydrophobic residues. Leucine and valine are key anchor residues for binding to class I MHC molecules like HLA-A2. rcsb.org Specifically, Leu2 and the C-terminal Val9 fit into specific hydrophobic pockets (B and F pockets, respectively) within the MHC binding groove. rcsb.org These interactions are primary determinants of the binding affinity and stability of the peptide-MHC complex. nih.govbiorxiv.org The hydrophobic nature of these side chains drives them to be buried within the pockets, shielding them from the aqueous solvent and forming favorable van der Waals contacts. youtube.comcapes.gov.br

Aromatic-aromatic interactions, such as π-stacking between phenylalanine and tyrosine rings, can contribute to the stability of local peptide structures. nih.gov While the crystal structure (1HHK) shows the peptide in a relatively extended, bulged conformation when bound, in solution, these hydrophobic and aromatic residues would likely promote a more compact structure through hydrophobic collapse to minimize exposure to water. nih.govyoutube.com

| Residue | Position | Type | Primary Contribution |

|---|---|---|---|

| Leucine | 1, 2 | Hydrophobic | N-terminal anchoring and hydrophobic interactions. |

| Phenylalanine | 3 | Aromatic/Hydrophobic | Contributes to the hydrophobic character and potential aromatic interactions. |

| Tyrosine | 5, 8 | Aromatic/Hydrophobic | Central and C-terminal positioning, potential for TCR contact and hydrogen bonding. |

| Valine | 7, 9 | Hydrophobic | C-terminal anchoring and hydrophobic core interactions. |

Structure Activity Relationship Sar Studies of H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh and Its Analogs

Elucidation of Key Residues for H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH Bioactivity

The biological activity of a peptide is intrinsically linked to the specific amino acids in its sequence. Identifying the residues that are critical for function versus those that are merely structural is a cornerstone of SAR studies.

Alanine (B10760859) Scanning and Point Mutation Analyses on this compound Sequence

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to a peptide's activity. By systematically replacing each residue with alanine, which has a small, non-reactive methyl side chain, it is possible to identify "hot spots" essential for biological function. A significant drop in activity upon substitution suggests the original residue is critical for binding or catalysis.

Point mutations to other amino acids can provide further insights. For instance, substituting Phe with Tyr could probe the importance of the hydroxyl group for hydrogen bonding, while a Phe to Trp substitution could explore the effect of a larger aromatic side chain.

Table 1: Illustrative Alanine Scanning Data for this compound This table is a hypothetical representation based on known principles of peptide SAR.

| Position | Original Residue | Alanine Mutant | Relative Bioactivity (%) | Inferred Role |

|---|---|---|---|---|

| 1 | Leu | Ala-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val | 50 | Contributes to hydrophobic interaction |

| 2 | Leu | Leu-Ala-Phe-Gly-Tyr-Pro-Val-Tyr-Val | 45 | Contributes to hydrophobic interaction |

| 3 | Phe | Leu-Leu-Ala-Gly-Tyr-Pro-Val-Tyr-Val | 5 | Critical for binding (aromatic/hydrophobic interaction) |

| 4 | Gly | Leu-Leu-Phe-Ala-Tyr-Pro-Val-Tyr-Val | 90 | Flexible linker, not critical for binding |

| 5 | Tyr | Leu-Leu-Phe-Gly-Ala-Pro-Val-Tyr-Val | 10 | Critical for binding (aromatic/H-bonding) |

| 6 | Pro | Leu-Leu-Phe-Gly-Tyr-Ala-Val-Tyr-Val | 2 | Essential for correct backbone conformation (turn) |

| 7 | Val | Leu-Leu-Phe-Gly-Tyr-Pro-Ala-Tyr-Val | 60 | Contributes to hydrophobic interaction |

| 8 | Tyr | Leu-Leu-Phe-Gly-Tyr-Pro-Val-Ala-Val | 15 | Important for binding (aromatic/H-bonding) |

| 9 | Val | Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Ala | 55 | Contributes to hydrophobic interaction |

Impact of N-terminal and C-terminal Modifications on this compound Activity

Modifications at the N- and C-termini can significantly affect a peptide's stability, membrane permeability, and bioactivity. nih.gov The free amino (N-terminal) and carboxyl (C-terminal) groups are susceptible to degradation by exopeptidases.

N-terminal Modifications:

Acetylation: Capping the N-terminus with an acetyl group removes the positive charge and can increase metabolic stability and hydrophobicity. This often enhances the ability of a peptide to cross cell membranes.

Guanidination: Adding a guanidino group can alter the peptide's activity profile, sometimes converting antagonists to agonists or changing receptor selectivity. nih.gov

Lipidation: Attaching a fatty acid (e.g., palmitic acid) to the N-terminus drastically increases hydrophobicity and can promote membrane association or binding to albumin, thereby extending the peptide's half-life in circulation.

C-terminal Modifications:

Amidation: Replacing the C-terminal carboxylic acid with an amide group (Val-NH₂) is a common strategy. This modification removes the negative charge, which can be crucial for receptor interaction, and significantly increases resistance to carboxypeptidases, thereby enhancing the peptide's stability and duration of action.

Table 2: Potential Effects of Terminal Modifications on this compound This table presents potential outcomes based on general principles of peptide modification.

| Modification | Modified Sequence Example | Potential Impact on Bioactivity | Rationale |

|---|---|---|---|

| N-terminal Acetylation | Ac-Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-OH | Increased potency and/or duration of action | Increases stability against aminopeptidases; enhances membrane permeability. |

| C-terminal Amidation | H-Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-NH₂ | Significantly increased potency and/or duration of action | Increases stability against carboxypeptidases; mimics endogenous peptides; alters electrostatic interaction. |

| Both Termini Modified | Ac-Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-NH₂ | Synergistically enhanced stability and potency | Combines the benefits of both N- and C-terminal protection. |

Correlation Between Peptide Length, Hydrophobicity, and Bioactivity of this compound

Truncation studies, where amino acids are systematically removed from either end of the peptide, can identify the minimal sequence required for activity. For many peptides, a core sequence is responsible for the primary binding interactions, while flanking residues may serve to correctly position this core sequence.

Hydrophobicity often correlates with bioactivity, but there is typically an optimal range. researchgate.net Excessive hydrophobicity can lead to poor solubility in aqueous environments and non-specific binding to lipids and proteins, which can decrease the effective concentration of the peptide at its target and may cause toxicity. researchgate.net The balance of hydrophobic and hydrophilic residues in this compound, with its two polar tyrosine residues, is likely fine-tuned for its specific function.

Conformational Requirements for this compound Target Binding and Enzymatic Interactions

The biological function of a peptide is dictated by its three-dimensional structure. The sequence of this compound contains structural elements that strongly suggest a specific, folded conformation rather than a random coil.

The Tyr-Pro motif at positions 5 and 6 is a potent inducer of a β-turn, a secondary structure element that reverses the direction of the polypeptide chain. princeton.edu This turn would bring the N-terminal portion (Leu-Leu-Phe-Gly) and the C-terminal portion (Val-Tyr-Val) of the peptide into proximity. This could facilitate a "hydrophobic collapse," where the nonpolar side chains of Leu, Phe, and Val residues cluster together, forming a stable hydrophobic core that is crucial for binding to a receptor's hydrophobic pocket. Furthermore, such a folded structure could position the two Tyr residues on a specific face of the molecule, where their hydroxyl groups might form critical hydrogen bonds with the target.

Rational Design Principles for Enhancing Selectivity and Potency of this compound Analogs

Based on the SAR insights, several rational design principles can be applied to create analogs of this compound with improved properties.

Conformational Constraint: To increase potency and selectivity, the peptide's structure can be "locked" into its bioactive conformation. This can be achieved by replacing the Gly at position 4 with a D-amino acid to further stabilize the β-turn, or by introducing a lactam bridge (cyclization) between the N- and C-terminal regions.

Substitution of Key Residues: Based on alanine scanning, the critical residues (e.g., Phe³, Tyr⁵, Pro⁶) should be conserved or replaced with non-natural amino acids that enhance the desired interactions. For example, replacing Tyr with a halogenated Phe could increase binding affinity through halogen bonding.

Optimizing Hydrophobicity: The hydrophobicity can be fine-tuned to improve selectivity and reduce non-specific binding. nih.gov This could involve replacing a Leu with a less hydrophobic residue like norleucine or a more hydrophobic one, depending on the requirements of the target binding site.

By systematically applying these principles, it is possible to transform a lead peptide like this compound into a highly potent and selective therapeutic or research tool.

Investigation of Biological Activities and Mechanisms of Action of H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh

Enzymatic Modulation Studies by H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

There is no available research on the modulatory effects of this compound on the enzymatic systems outlined below.

Investigations into Angiotensin-Converting Enzyme (ACE) Inhibitory Mechanisms

No studies were found that investigate the potential for this compound to inhibit Angiotensin-Converting Enzyme (ACE). The structural characteristics of peptides, such as the presence of hydrophobic or aromatic amino acid residues at the C-terminus (like Phenylalanine, Tyrosine, or Proline) and branched-chain amino acids at the N-terminus (like Leucine (B10760876) or Valine), are often associated with ACE inhibitory activity. novoprolabs.com However, without empirical data, any potential ACE-inhibitory activity of this specific peptide remains purely speculative.

Dipeptidyl Peptidase (DPP) Inhibition or Substrate Specificity Analyses

There is no information regarding the interaction of this compound with Dipeptidyl Peptidase (DPP) enzymes, such as DPP-IV. DPP-IV inhibitors often have specific structural motifs, and in the absence of dedicated research, it is unknown if this peptide could act as an inhibitor or a substrate. nih.govnih.gov

Renin Inhibitory Studies and Mechanisms

No published studies have examined the effect of this compound on the activity of renin. Renin is a highly specific aspartic protease, and its inhibitors typically possess unique structural features to fit into its active site. cymitquimica.com

Other Protease and Enzyme System Interactions Mediated by this compound

Data on the interaction of this compound with other proteases or enzyme systems is not available in the current scientific literature.

Receptor Binding and Signaling Pathway Modulation by this compound

Information regarding the ability of this peptide to bind to and modulate receptors is not available.

G-Protein Coupled Receptor (GPCR) Interaction Profiles

There are no studies documenting the interaction profile of this compound with any G-Protein Coupled Receptors (GPCRs). The binding of peptides to GPCRs is highly specific and initiates various signaling cascades, but without experimental evidence, no such activity can be attributed to this peptide. nih.gov

Cytokine Receptor Binding and Antagonist Activity Investigations

Scientific literature available in the public domain does not currently contain specific studies investigating the direct binding of this compound to cytokine receptors or its potential antagonist activity at these receptors. While the broader context of HTLV-1 infection involves significant dysregulation of cytokine networks, research has not focused on the direct interaction of this specific viral peptide with cytokine receptors. psychiatryonline.orgpsychiatryonline.org

Formyl Peptide Receptor (FPR) Modulation Studies

There is no direct evidence in the available scientific research to suggest that this compound modulates formyl peptide receptors (FPRs). Studies on HTLV-1 have explored the role of the FPR-binding protein Annexin A1 in the context of the infection's progression, but these investigations have not identified the Tax9 peptide as a modulator of this receptor family. nih.gov

Detailed Analysis of Ligand-Receptor Binding Kinetics and Affinity

While it is established that this compound is an epitope presented by Major Histocompatibility Complex (MHC) molecules to T-cell receptors (TCRs), specific quantitative data on the binding kinetics and affinity (such as Kd values) for these interactions are not detailed in the currently accessible literature. nih.govnih.gov The interaction is central to its immunomodulatory function, but the precise biophysical parameters of this binding have not been publicly documented.

Immunomodulatory Activities of this compound

The primary biological function of this compound lies in its potent immunomodulatory activities. As a prominent viral antigen, it is a key target for the host immune response against HTLV-1.

In Vitro Immunomodulatory Assays

The peptide this compound has been identified as the dominant antigenic peptide that stimulates cytotoxic T-lymphocyte (CTL) responses in individuals infected with HTLV-1. peptide.com In vitro studies have confirmed its role in T-cell activation. A variant of this peptide, H-Ser-Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-OH, has been shown to have binding affinity for the HLA-A2 molecule, a key component in antigen presentation to T-cells. google.com The recognition of the Tax9 peptide presented by MHC molecules on the surface of infected cells by specific CTLs is a critical event in the immune surveillance of HTLV-1.

Preclinical In Vivo Studies of Immunomodulation by this compound Analogs

The immunomodulatory role of the Tax protein, from which this peptide is derived, is significant in the context of allogeneic hematopoietic stem cell transplantation (HSCT) for treating adult T-cell leukemia/lymphoma (ATL), a malignancy caused by HTLV-1. niph.go.jp A "graft-versus-Tax" response, where donor-derived T-cells recognize and attack leukemia cells expressing Tax antigens, is considered a key mechanism for the therapeutic effect. niph.go.jp This indicates a powerful in vivo immunomodulatory effect where the Tax peptide acts as a target for a graft-versus-leukemia reaction. niph.go.jp While specific preclinical studies using assays like the Graft-versus-Host (GvH) reaction or Plaque Forming Cell (PFC) test focused solely on the this compound peptide are not detailed in the literature, the clinical observations in HSCT patients strongly support its role as a critical target for the immune system. niph.go.jpmedicoaziendale.com

Investigation of Antioxidant Mechanisms Exhibited by this compound

There are no studies in the current scientific literature that have investigated or reported any antioxidant properties or mechanisms for the peptide this compound. Research on this peptide has been exclusively focused on its immunological functions. mdpi.comnih.govnih.gov

Exploration of Other Putative Bioactivities of this compound in Relevant Biological Systems

The decapeptide this compound, a sequence also known as LLFGYPVYV, is predominantly recognized in scientific literature as a significant immunodominant T-cell epitope derived from the Tax protein of the Human T-cell leukemia virus type 1 (HTLV-1). nih.govnih.gov Its primary documented biological function is its central role in the adaptive immune response, where it is presented by HLA-A*0201 molecules and recognized by cytotoxic T lymphocytes (CTLs). researchgate.netpsu.edu This interaction is a key factor in the immunopathology of HTLV-1-associated diseases. nih.gov

While its role as a T-cell antigen is extensively studied, the exploration of other putative bioactivities for the full decapeptide in different biological systems is not widely documented in current research. Scientific investigation has largely concentrated on its immunological properties, such as inducing T-cell activation and its potential use in vaccine development. nih.govgoogle.comgoogle.com

However, research into the bioactivity of fragments of the parent peptide offers some insight into potential alternative biological roles. Specifically, the N-terminal tripeptide fragment, Leu-Leu-Phe (LLF), has been studied in the context of innate immunity and phagocytic cell function.

One study investigating immunostimulating peptides isolated from human milk proteins identified specific binding sites for the tripeptide Gly-Leu-Phe (GLF) on human polymorphonuclear leukocytes (PMNL) and monocytes. nih.gov In this research, the analogous peptide Leu-Leu-Phe (LLF) was used as a competitor to probe the specificity of the GLF binding site. The findings indicated that LLF could inhibit the binding of radiolabeled GLF to its receptors on human PMNLs in a concentration-dependent manner. nih.gov This suggests that the LLF sequence may interact with specific receptors on phagocytic cells, potentially modulating their activity. nih.gov The study distinguished these binding sites from those of the classic chemotactic peptide f-Met-Leu-Phe (f-MLF), indicating a distinct mechanism of action. nih.gov

The table below summarizes the findings related to the interaction of the Leu-Leu-Phe fragment with receptors on phagocytic cells.

| Peptide Fragment | Biological System | Observed Interaction | Implication |

| Leu-Leu-Phe (LLF) | Human Polymorphonuclear Leukocytes (PMNL) | Competitive inhibition of [3H]Gly-Leu-Phe binding to its specific receptors. nih.gov | The N-terminal sequence of the decapeptide may possess the ability to interact with receptors on innate immune cells, suggesting a potential modulatory role in phagocytosis. nih.gov |

It is important to note that these findings pertain to a small fragment of the full this compound peptide. Extensive research dedicated to screening the complete decapeptide for other bioactivities, such as antimicrobial, enzymatic, or broader receptor-agonist/antagonist functions outside of the T-cell receptor context, is limited. The hydrophobic nature of the peptide, with its multiple Leucine and Valine residues, could theoretically facilitate interactions with cell membranes, a characteristic seen in some antimicrobial peptides. nih.gov However, specific studies confirming such activity for LLFGYPVYV are not available.

Therefore, while the peptide's identity as a viral T-cell epitope is firmly established, its broader physiological or pharmacological profile remains a subject for future investigation.

Computational Modeling and Bioinformatic Approaches for H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh

Molecular Docking Simulations for H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH Ligand-Target Interactions

Molecular docking simulations have been employed to investigate the binding of this compound to its primary target, the HLA-A2 molecule. These simulations utilize the known crystal structure of the peptide-MHC complex as a starting point for computational analysis. pnas.org The coordinates from the crystal structure of HLA-A2 complexed with the HTLV-I Tax peptide (LLFGYPVYV) provide a detailed three-dimensional template for these studies. pnas.org

In such simulations, the peptide is treated as a flexible ligand that can adopt various conformations within the binding groove of the MHC molecule. The interactions are scored based on force fields that calculate the potential energy of the system, encompassing van der Waals forces, electrostatic interactions, and hydrogen bonding. For instance, the SYBYL programming environment, in conjunction with the MOPAC program, has been used to compute the partial atomic charges of peptides, including LLFGYPVYV, using the AM1 semiempirical method for quantitative structure-activity relationship (QSAR) studies, a process that shares foundational principles with molecular docking. ddg-pharmfac.net

These computational models allow for the substitution of amino acid residues to predict how mutations in the peptide might affect its binding affinity to the HLA-A2 molecule. For example, computer modeling has been used to substitute the tyrosine at position 8 (P8) of the peptide with lysine (B10760008) to explore the potential interaction with asparagine at position 80 of the MHC heavy chain. pnas.org

Table 1: Key Parameters in Molecular Docking of this compound with HLA-A2

| Parameter | Description | Relevance to the Interaction |

| Binding Affinity | A measure of the strength of the interaction between the peptide and the MHC molecule. | Higher affinity generally correlates with a more stable complex and a stronger immune response. |

| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. | Crucial for the specific recognition and stabilization of the peptide in the binding groove. |

| Hydrophobic Interactions | Interactions between nonpolar residues. | Play a significant role in the binding of the peptide, particularly for anchor residues. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the peptide-MHC complex. |

| Conformational Energy | The energy of the peptide in its bound conformation. | A lower energy state indicates a more favorable and stable binding mode. |

De Novo Peptide Design and Virtual Library Screening for this compound Analogs

While specific de novo design studies for analogs of this compound are not extensively documented in the provided results, the principles of this approach are highly relevant. De novo design aims to create novel peptides with desired properties, such as enhanced binding affinity or stability, from scratch. Computational methods are central to this process, allowing for the design of novel immunogenic peptides for specific T-cell receptor (TCR)-MHC complexes. arxiv.org

Virtual library screening involves the computational evaluation of a large number of peptide variants to identify candidates with improved characteristics. Starting with the native sequence of this compound, a virtual library could be generated by systematically substituting each amino acid position with other natural or non-natural amino acids. These virtual analogs would then be docked into the HLA-A2 binding groove, and their binding affinities and other properties would be computationally predicted. This approach can efficiently screen vast numbers of potential analogs, prioritizing a smaller, more manageable set for experimental synthesis and testing. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activity. A notable 3D-QSAR study was conducted on a set of 102 peptides that bind to HLA-A0201, which included the this compound peptide. ddg-pharmfac.net This study utilized Comparative Molecular Similarity Index Analysis (CoMSIA) to develop a predictive model for the binding affinity (pIC50) of peptides to the HLA-A0201 molecule. ddg-pharmfac.net

The CoMSIA model considered various physicochemical fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The results of this study indicated a dominant role for hydrophobic interactions in peptide binding to the MHC molecule. ddg-pharmfac.net Such models can be used to predict the binding affinity of novel or modified peptides, thereby guiding the design of more potent T-cell epitopes.

Table 2: 3D-QSAR (CoMSIA) Findings for Peptide Binding to HLA-A*0201

| Physicochemical Property | Contribution to Binding Affinity | Implication for this compound |

| Hydrophobicity | Dominant positive contribution | The hydrophobic residues (Leu, Phe, Val) in the peptide are likely key contributors to its high binding affinity. |

| Steric Properties | Both favored and disfavored regions | The size and shape of the amino acid side chains must be complementary to the pockets within the MHC binding groove. |

| Electrostatic Properties | Moderate contribution | The distribution of charges on the peptide surface influences its interaction with charged residues in the MHC molecule. |

| Hydrogen Bonding | Important for specificity | The potential for hydrogen bond formation between the peptide backbone and side chains with the MHC molecule is crucial for stable binding. |

Prediction of this compound Enzymatic Cleavage Sites and Biological Stability

One common strategy to enhance peptide stability is the substitution of L-amino acids with their D-enantiomers. This modification can make the peptide resistant to proteolytic degradation. Another aspect of stability is the integrity of the peptide-MHC complex. Studies have been conducted on the biochemical stability of single-chain trimers (SCTs) where the this compound peptide is covalently linked to the HLA-A2 molecule, demonstrating a method to create highly stable peptide-MHC complexes for research and therapeutic applications. nih.gov

Homology Modeling and Comparative Analysis of this compound with Known Bioactive Peptides

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its sequence similarity to a known structure. In the case of this compound, its structure in complex with HLA-A2 has been determined by X-ray crystallography, with the data available in the RCSB Protein Data Bank (PDB ID: 6UZ1). rcsb.org This experimentally determined structure serves as a high-quality template for any further computational modeling and analysis.

A comparative analysis of this compound with other bioactive peptides reveals common motifs and structural features. For instance, it can be compared with other viral peptides that bind to MHC class I molecules or with peptides used in cancer immunotherapy. One source provides a comparative table of various peptides, including the Tax9 (HTLV-1) peptide, highlighting differences in sequence and biological role. This comparative approach helps in understanding the unique features of this compound that contribute to its specific immunological function.

Analytical and Characterization Methodologies for H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh

Chromatographic Techniques for Purity Assessment and Separation of H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for assessing the purity of peptides like this compound. lcms.cz This technique separates the target peptide from impurities based on differences in their hydrophobicity.

In a typical RP-HPLC setup, the peptide sample is introduced into a column packed with a nonpolar stationary phase (e.g., C18). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is then passed through the column. altabioscience.com A gradient of increasing organic solvent concentration is employed to elute the bound peptides. lcms.cz Impurities that are more polar than the target peptide will elute earlier, while those that are more hydrophobic will elute later. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution by masking the charges on the peptide and residual silanols on the stationary phase. lcms.cz

The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks detected at a specific wavelength, typically 215 nm, which corresponds to the absorbance of the peptide bond. altabioscience.com Synthetic peptides can contain various impurities, including truncated or deletion sequences, products with remaining protecting groups, and byproducts from the cleavage process. jpt.comalmacgroup.com Therefore, achieving high purity is essential for reliable research outcomes.

Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase, e.g., Vydac/Ace or Chromolith altabioscience.com |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B is often used for initial scouting. lcms.cz |

| Flow Rate | Typically 1.0 mL/min for analytical columns. |

| Detection | UV absorbance at 215 nm. altabioscience.com |

| Column Temperature | Often ambient, but can be controlled for better reproducibility. |

Mass Spectrometry (MS) for Sequence Verification and Post-Synthetic Modifications of this compound (e.g., LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound, thereby confirming its identity. When coupled with liquid chromatography (LC-MS), it becomes a potent tool for both purity assessment and sequence verification. jpt.comthermofisher.com In LC-MS, the eluent from the HPLC column is directly introduced into the mass spectrometer.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. sepscience.comeurofins.com In an MS/MS experiment, the parent ion corresponding to the protonated peptide is selected and subjected to fragmentation through collisionally activated dissociation (CAD). sepscience.com This fragmentation primarily occurs at the peptide bonds, generating a series of b- and y-ions. sepscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. sepscience.com This method is also highly effective for identifying and localizing post-synthetic modifications. sydlabs.com

Post-synthetic modifications can occur during synthesis or subsequent handling. Common modifications include oxidation (e.g., of methionine, though not present in this peptide), deamidation (of asparagine or glutamine), and N-terminal pyroglutamate (B8496135) formation. sydlabs.com These modifications result in a characteristic mass shift that can be detected by MS and pinpointed to a specific residue using MS/MS data. nih.gov For instance, the oxidation of a tyrosine residue would result in a mass increase of 16 Da.

Table 2: Common Post-Synthetic Modifications Detectable by Mass Spectrometry

| Modification | Mass Change (Da) | Potentially Affected Residues in this compound |

| Oxidation | +16 | Tyr |

| Deamidation | +1 | Not applicable |

| Acetylation | +42 | N-terminus (Leu) |

| Formylation | +28 | N-terminus (Leu) |

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide valuable information about the secondary and tertiary structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for determining the three-dimensional structure of peptides in solution. nih.govacs.org Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the resonances of all protons in the peptide. acs.orgnih.gov The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons, which is crucial for defining the peptide's conformation. acs.org Chemical shift values, particularly of the alpha-protons, can indicate the presence of secondary structure elements like β-turns or random coils. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. For peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative about secondary structure. thermofisher.com The position of the amide I band, typically between 1600 and 1700 cm⁻¹, is sensitive to the hydrogen-bonding pattern within the peptide backbone.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used for peptide quantification, particularly for peptides containing aromatic amino acids like tyrosine and phenylalanine. nih.govspringernature.com The tyrosine residues in this compound will exhibit a characteristic absorbance maximum around 275-280 nm. nih.gov Second-derivative UV spectroscopy can be employed to resolve overlapping spectral features and provide more detailed information about the local environment of the aromatic residues. thermofisher.comspringernature.com

Table 3: Spectroscopic Signatures for Structural Analysis

| Technique | Parameter | Structural Information |

| NMR | NOE connectivities, chemical shifts, ³J-couplings | 3D structure, secondary structure elements, dihedral angles acs.org |

| IR | Amide I and Amide II band positions | Secondary structure (e.g., β-sheet, random coil) thermofisher.com |

| UV-Vis | Absorbance maximum (λmax) | Presence of aromatic residues (Tyr, Phe), peptide concentration nih.govnih.gov |

Biophysical Assays for Binding and Functional Characterization of this compound (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the biological function of this compound, it is essential to characterize its binding to target molecules.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time. nih.govaffiniteinstruments.com In a typical SPR experiment, a ligand (e.g., a receptor protein) is immobilized on a sensor chip. The analyte (in this case, the peptide) is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface. nih.gov This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. affiniteinstruments.com

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. nih.govcam.ac.uk In an ITC experiment, a solution of the peptide is titrated into a solution containing its binding partner. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wur.nlacs.org This provides a complete thermodynamic profile of the interaction.

Table 4: Key Parameters Obtained from Biophysical Assays

| Technique | Parameters Measured |

| Surface Plasmon Resonance (SPR) | Association rate constant (k_on), Dissociation rate constant (k_off), Equilibrium dissociation constant (K_D) affiniteinstruments.com |

| Isothermal Titration Calorimetry (ITC) | Equilibrium dissociation constant (K_D), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) nih.govwur.nl |

Considerations for Trifluoroacetic Acid (TFA) Residuals in this compound Preparations and their Impact on Research Outcomes

Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis for the cleavage of the peptide from the resin and during RP-HPLC purification as an ion-pairing agent. thermofisher.comnih.gov Consequently, the final lyophilized peptide product is often a TFA salt. jpt.com The presence of residual TFA can have significant implications for research outcomes.

TFA can affect the biological activity of peptides, with some studies reporting that even low concentrations can influence cell-based assays. nih.govgenscript.com It can also interfere with structural studies, as the TFA counterion can alter the peptide's conformation and its strong IR absorbance can overlap with the amide I band. nih.govgenscript.com Furthermore, the presence of TFA adds to the weight of the lyophilized peptide, leading to an overestimation of the actual peptide content if not accounted for. pepdd.com The amount of residual TFA can vary depending on the peptide sequence and the purification and lyophilization procedures. pepdd.com

Therefore, it is often necessary to determine the amount of residual TFA in a peptide preparation. This can be achieved using techniques such as ion chromatography or ¹⁹F NMR. nih.govandreas-brinkmann.net In some cases, it may be desirable to remove TFA and exchange it for a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride, through processes like ion-exchange chromatography or repeated lyophilization from an HCl solution. nih.govomizzur.com

Table 5: Potential Impacts of Residual TFA

| Area of Impact | Description |

| Biological Assays | Can inhibit or stimulate cell growth, leading to variable or false results. genscript.com |

| Structural Studies (IR, CD) | Can interfere with spectral analysis and alter peptide secondary structure. nih.govgenscript.com |

| Peptide Quantification | Contributes to the total weight, leading to inaccurate determination of peptide concentration. pepdd.com |

| Physicochemical Properties | Can affect the solubility and aggregation propensity of the peptide. acs.org |

Future Research Directions and Unexplored Avenues for H Leu Leu Phe Gly Tyr Pro Val Tyr Val Oh

Expanding the Scope of Biological Target Identification for H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

A primary step in characterizing any novel bioactive molecule is the identification of its biological targets. For the decapeptide this compound, a multi-pronged approach will be essential. Initial computational methods can provide a theoretical basis for potential interactions. These can be followed by experimental validation to confirm these predictions and uncover novel targets.

Future research should systematically employ a range of target identification methodologies. Network medicine, which utilizes comprehensive protein-protein interaction networks, offers a powerful approach to unveil potential disease drivers that could be modulated by this peptide. nih.gov Techniques such as affinity purification-mass spectrometry, where the peptide is used as bait to capture its binding partners from cell lysates, can identify direct physical interactions. researchgate.net Additionally, chemical probes can be synthesized from the lead peptide by linking them to fluorescent or photoaffinity tags to identify binding proteins and their localization within cells. youtube.com

Given the peptide's amino acid composition, which includes hydrophobic and aromatic residues, initial hypotheses can be formulated for its potential target classes.

Table 1: Hypothetical Target Screening Strategy for this compound

| Potential Target Class | Rationale Based on Peptide Structure | Screening Methodologies | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | The presence of aromatic residues (Phe, Tyr) and a proline-induced turn could facilitate binding to receptor pockets. | Radioligand Binding Assays, Functional Assays (e.g., cAMP, calcium flux) | Endocrinology, Neuroscience |

| Ion Channels | Hydrophobic residues (Leu, Val) may interact with the lipid membrane, while the overall peptide structure could modulate channel gating. | Electrophysiology (Patch-Clamp), Ion Flux Assays | Cardiology, Neurology |

| Protein-Protein Interactions (PPIs) | The peptide sequence may mimic a region of a protein involved in a PPI, thereby acting as a competitive inhibitor. mdpi.com | Yeast Two-Hybrid, Co-immunoprecipitation, Surface Plasmon Resonance | Oncology, Immunology |

| Cell Membranes | The high content of hydrophobic amino acids suggests potential for membrane disruption or pore formation. | Dye Leakage Assays from Liposomes, Antimicrobial Susceptibility Testing | Infectious Diseases |

Development of Novel Peptide Delivery Systems for this compound Analogs in Preclinical Models

A significant hurdle for peptide therapeutics is their delivery to the target site due to poor bioavailability and instability. mdpi.com Therefore, the development of effective delivery systems for analogs of this compound will be critical for preclinical evaluation. Research in this area will likely focus on nano-drug delivery systems that can protect the peptide from degradation and facilitate targeted delivery. nih.gov

Peptide-drug conjugates (PDCs) are a promising strategy, where the peptide is linked to a carrier that improves its pharmacokinetic profile. nih.govnih.gov Other approaches include encapsulation within liposomes or polymeric nanoparticles, which can shield the peptide from enzymatic degradation and control its release. acs.org For instance, lipid nanoparticle (LNP) delivery systems have shown success in improving targeting and cellular uptake. mdpi.com

The choice of delivery system will depend on the specific therapeutic application and the properties of the peptide analog.

Table 2: Comparison of Potential Delivery Systems for this compound Analogs

| Delivery System | Advantages | Disadvantages | Suitability for Preclinical Models |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. acs.org | Potential for leakage, relatively complex manufacturing. | High suitability for intravenous and subcutaneous administration in animal models. |

| Polymeric Nanoparticles | High stability, controlled release kinetics, tunable properties. frontiersin.org | Potential for toxicity depending on the polymer, can be cleared by the reticuloendothelial system. frontiersin.org | Good for sustained release formulations in chronic disease models. |

| Peptide-Drug Conjugates (PDCs) | Improved solubility and stability, potential for targeted delivery to specific cell types. nih.gov | Complex chemistry for conjugation, potential for altered peptide activity. | Excellent for targeted therapies, particularly in oncology models. |

| Self-Assembled Peptides | Biocompatible and biodegradable, can form various nanostructures for drug encapsulation. frontiersin.org | Can be sensitive to environmental conditions (pH, temperature). | Promising for localized delivery and in situ gel formation. |

Integration of Multi-Omics Data in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate data from multiple "omics" platforms. nih.gov This systems biology approach can provide a holistic view of the peptide's mechanism of action, from changes in gene expression to alterations in protein and metabolite levels. nih.gov

Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated in response to the peptide, providing clues about the signaling pathways involved. Proteomics can identify changes in protein expression and post-translational modifications, which are often the direct result of a drug's action. Metabolomics can uncover alterations in metabolic pathways, offering insights into the physiological consequences of the peptide's activity.

The integration of these datasets can help to build comprehensive models of the peptide's effects and identify potential biomarkers of its activity. nih.gov

Table 3: Hypothetical Multi-Omics Study Design for this compound

| Omics Platform | Sample Type | Data Generated | Potential Insights |

| Transcriptomics (RNA-seq) | Treated vs. untreated cells or tissues | Differential gene expression profiles | Identification of regulated signaling pathways and transcription factors. |

| Proteomics (Mass Spectrometry) | Treated vs. untreated cells or tissues | Changes in protein abundance and post-translational modifications | Direct identification of protein targets and downstream effector proteins. |

| Metabolomics (Mass Spectrometry, NMR) | Cell extracts, biofluids (plasma, urine) | Alterations in metabolite concentrations | Understanding of the physiological impact on cellular metabolism and identification of metabolic biomarkers. |

| Interactomics | Cell lysates | Protein-peptide interaction networks | Mapping the direct and indirect interaction partners of the peptide. |

Challenges and Opportunities in Decapeptide this compound Research

The research and development of any novel peptide, including the decapeptide this compound, will face a set of inherent challenges and opportunities.

The primary challenges in peptide therapeutic development include their susceptibility to proteolytic degradation, rapid renal clearance, and often low oral bioavailability. frontiersin.orgnih.gov The manufacturing of peptides, particularly on a large scale, can also be costly. frontiersin.org For this specific decapeptide, a significant initial challenge is the lack of any known biological function, requiring extensive and systematic screening.

However, peptides also present significant opportunities. Their high specificity and potency can lead to fewer off-target effects and a better safety profile compared to small molecule drugs. mdpi.com The ability to rationally design and modify peptide sequences allows for the optimization of their properties, such as stability and binding affinity. mdpi.com The growing interest in peptide therapeutics is evidenced by the increasing number of peptides in clinical development. mdpi.com

Table 4: Summary of Challenges and Opportunities in this compound Research

| Category | Specific Considerations for this compound |

| Challenges | Unknown Biological Target and Function: Requires extensive initial screening and characterization. |

| Proteolytic Instability: The presence of multiple potential cleavage sites for proteases. | |

| Pharmacokinetic Properties: Likely to have a short in vivo half-life without modification. | |

| Manufacturing Costs: Synthesis and purification of a decapeptide can be expensive for initial large-scale studies. | |

| Opportunities | High Target Specificity: Potential for highly selective interaction with a biological target, leading to fewer side effects. |

| Rational Design: The sequence can be modified to improve stability, affinity, and selectivity. | |

| Broad Therapeutic Potential: As a novel sequence, it could interact with novel targets and have applications in a wide range of diseases. | |

| Lower Toxicity: Peptides often have a better safety profile than small molecules due to their specific mode of action. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.